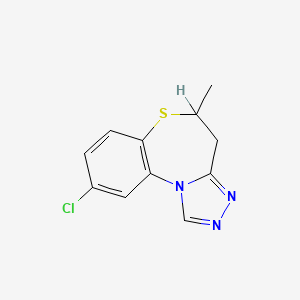![molecular formula C18H14BrFOS B12740979 (5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol CAS No. 1818268-44-8](/img/structure/B12740979.png)
(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol typically involves multi-step organic reactions. One common method includes the bromination of 2-methylphenyl followed by the introduction of the fluorophenyl group through a Suzuki coupling reaction. The final step involves the addition of a thiophene ring via a Grignard reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- (5-bromo-2-methylphenyl)-(5-(4-chlorophenyl)thiophen-2-yl)methanol
- (5-bromo-2-methylphenyl)-(5-(4-methylphenyl)thiophen-2-yl)methanol
- (5-bromo-2-methylphenyl)-(5-(4-nitrophenyl)thiophen-2-yl)methanol
Uniqueness
(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
1818268-44-8 |
|---|---|
Molecular Formula |
C18H14BrFOS |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol |
InChI |
InChI=1S/C18H14BrFOS/c1-11-2-5-13(19)10-15(11)18(21)17-9-8-16(22-17)12-3-6-14(20)7-4-12/h2-10,18,21H,1H3 |
InChI Key |
FOEXAJFGENOIPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(C2=CC=C(S2)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




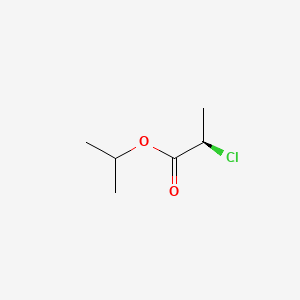
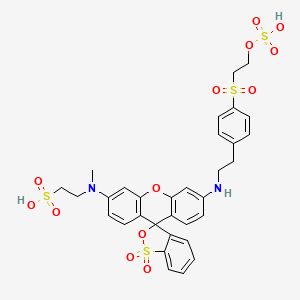

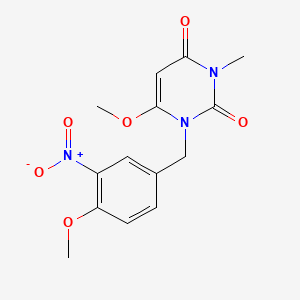
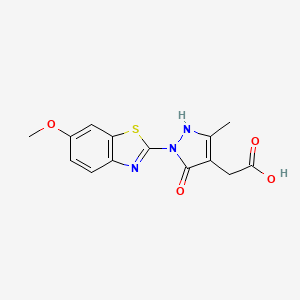

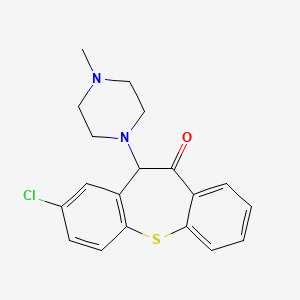
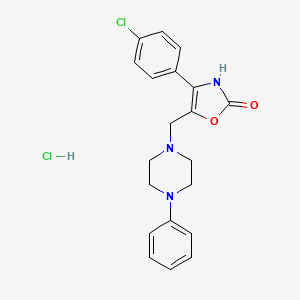
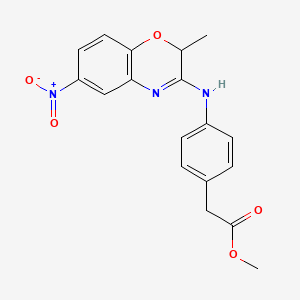

![[(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-6-yl] N-benzylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740980.png)
